![molecular formula C14H21NO5 B2920356 5-Oxo-hexahydro-cyclopenta[c]pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-methyl ester CAS No. 1369496-58-1](/img/structure/B2920356.png)
5-Oxo-hexahydro-cyclopenta[c]pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-methyl ester
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Overview
Description
Scientific Research Applications
Antitumor Evaluation
A study focused on the design, synthesis, and antitumor evaluation of novel acenaphtho[1,2-b]pyrrole-carboxylic acid esters with amino chain substitution, demonstrating cytotoxicity against A549 and P388 cell lines. This research highlights the potential of pyrrole derivatives in developing antitumor agents (Liu et al., 2006).
Cardiotonic Activities
Another study investigated esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid with various substitutions, revealing insights into cardiotonic activities and structure-activity relationships using electric-field mapping techniques (Kumar et al., 1992).
Synthetic Methodologies
Research on the preparation of pentafluorosulfanyl (SF5) pyrrole carboxylic acid esters introduced a facile method for producing SF5-substituted pyrrole derivatives, contributing to the field of synthetic organic chemistry (Dolbier & Zheng, 2009).
Antibacterial Agents
A study on fluoronaphthyridines as antibacterial agents synthesized and tested 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, showcasing the potential for developing new therapeutic agents (Bouzard et al., 1992).
Polymerization and Material Science
The synthesis and ring-opening polymerization of functional cyclic esters were detailed, offering advancements in the design and creation of hydrophilic aliphatic polyesters, relevant for materials science applications (Trollsås et al., 2000).
Organic Synthesis and Mechanistic Insights
Research on the reaction of 2H-Azirine-Phosphine Oxides and -Phosphonates with Enolates derived from β-Keto Esters contributed to the understanding of cycloaddition reactions and the synthesis of complex organic structures, demonstrating the versatility of pyrrole derivatives in organic synthesis (Vélez del Burgo et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2-O-tert-butyl 4-O-methyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5/c1-14(2,3)20-13(18)15-6-8-5-10(16)11(9(8)7-15)12(17)19-4/h8-9,11H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQGVKOJXVIEKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(=O)C(C2C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-hexahydro-cyclopenta[c]pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-methyl ester |
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